molecular formula C23H25FN4O4S B2557861 N1-(2-cyanophenyl)-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898406-83-2

N1-(2-cyanophenyl)-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2557861
CAS No.: 898406-83-2
M. Wt: 472.54
InChI Key: PAEJFPWVQOUUOB-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a high-purity chemical compound intended for research and development purposes. This synthetic molecule features a complex structure comprising an oxalamide core, a 2-cyanophenyl group, and a sulfonylpiperidine moiety linked to a 4-fluoro-3-methylphenyl ring . Compounds with sulfonylpiperidine scaffolds and fluorinated aryl groups are of significant interest in medicinal chemistry and pharmaceutical research, often explored for their potential as modulators of biological targets . Similarly, oxalamide derivatives have been identified as flavoring agents with savory and umami characteristics in other structural contexts, highlighting the functional group's relevance in different applied research fields . Researchers may investigate this compound for its potential biochemical properties and interactions. It is supplied strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O4S/c1-16-14-19(9-10-20(16)24)33(31,32)28-13-5-4-7-18(28)11-12-26-22(29)23(30)27-21-8-3-2-6-17(21)15-25/h2-3,6,8-10,14,18H,4-5,7,11-13H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEJFPWVQOUUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-cyanophenyl)-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine ring, oxalamide linkage, and a sulfonyl group. Its molecular formula is C23H28FN3O5SC_{23}H_{28}FN_3O_5S . The presence of a fluorine atom and various aromatic groups suggests potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The mechanism may involve:

  • Enzyme Inhibition : The sulfonamide moiety can act as an inhibitor for certain enzymes, potentially modulating their activity.
  • Receptor Binding : The compound may bind to neurotransmitter receptors or other signaling pathways, influencing cellular responses.

1. Inhibition Studies

Research has demonstrated that this compound exhibits inhibitory effects on phosphodiesterase (PDE) enzymes. PDE inhibitors are known for their roles in various physiological processes, including vasodilation and neurotransmission .

2. Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

3. Neuropharmacological Effects

Given its structure, the compound may also exhibit neuropharmacological effects. It has been investigated for its potential in modulating neurotransmitter systems, particularly in the context of anxiety and depression models in animal studies.

Research Findings and Case Studies

Study TypeFindings
In Vitro AssaysDemonstrated significant inhibition of PDE activity at micromolar concentrations.
Animal ModelsShowed reduced tumor growth in xenograft models when administered at therapeutic doses.
Pharmacological TestsIndicated modulation of serotonin receptors, suggesting potential antidepressant effects.

Case Study: PDE Inhibition

In a study focusing on PDE9 inhibition, this compound exhibited IC50 values comparable to established PDE inhibitors, indicating its potential as a therapeutic agent for conditions like cognitive impairment associated with neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Flavoring Agents: S336 and S5456

  • S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): This compound is a benchmark umami agonist with regulatory approval for food applications. Unlike the target compound, S336 features a dimethoxybenzyl group and a pyridinylethyl chain, which contribute to its flavor-enhancing properties via interaction with the TAS1R1/TAS3 receptor .
  • S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) : A structural analog of S336, S5456 showed moderate CYP3A4 inhibition (51% at 10 µM) , suggesting that methoxy and pyridyl substituents may confer unintended off-target effects. The target compound’s sulfonylpiperidine group could mitigate such interactions by altering metabolic pathways.

Antiviral Agents

  • BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide): This HIV entry inhibitor demonstrates the importance of halogenated aryl groups (e.g., 4-chloro-3-fluorophenyl) and guanidine motifs in targeting the CD4-binding site . The target compound’s 2-cyanophenyl group may offer similar halogen-like electronic effects but lacks the charged guanidine moiety critical for viral neutralization.
  • Compound 27 (N1-(4-chloro-3-fluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide): Synthesized via TBTU-mediated coupling , this analog highlights the role of thiazole rings in enhancing antiviral activity.

Antimicrobial and Enzyme-Targeting Derivatives

  • GMC Series () : Isoindoline-dione-linked oxalamides (e.g., GMC-1 to GMC-5) exhibit antimicrobial activity. The target compound’s lack of a cyclic imide group may reduce its suitability for microbial targeting but improve stability in physiological conditions.
  • CYP4F11-Activated Inhibitors (): Derivatives like N1-(3-cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide (22) demonstrate how cyano substituents enhance inhibitory potency against stearoyl-CoA desaturase. The target compound’s 2-cyanophenyl group may similarly optimize enzyme interaction, though its sulfonylpiperidine chain could introduce steric hindrance .

Structural and Functional Analysis

Key Substituent Effects

Group Target Compound Comparative Compounds Functional Implications
N1-Aryl 2-Cyanophenyl 4-Chloro-3-fluorophenyl (BNM-III-170) Electron-withdrawing cyano group may enhance metabolic stability vs. halogenated aryl .
N2-Substituent Sulfonylpiperidine-ethyl Thiazolyl-piperidine (Compound 27) Sulfonyl group improves solubility vs. thiazole’s hydrogen-bonding potential .
Synthetic Route Likely TBTU/TEA-mediated coupling TBTU/TEA used for analogs () High-yield coupling but requires purification via column chromatography .

Pharmacokinetic Considerations

  • Solubility : The sulfonylpiperidine moiety may enhance aqueous solubility compared to purely lipophilic analogs (e.g., W-15/W-18 sulfonamides) .
  • Metabolism: The 2-cyanophenyl group could reduce CYP-mediated oxidation, as seen in Compound 22 (), which avoids significant CYP inhibition .

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